molecular formula C8H3ClF2N2 B1431055 2-Chloro-5,7-difluoroquinazoline CAS No. 1823359-64-3

2-Chloro-5,7-difluoroquinazoline

Cat. No.: B1431055
CAS No.: 1823359-64-3
M. Wt: 200.57 g/mol
InChI Key: HYRQFRDTVPGRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,7-difluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chlorine and fluorine atoms in the quinazoline ring enhances its chemical reactivity and biological activity, making it a compound of interest in various scientific research fields.

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-5,7-difluoroquinazoline is currently unknown . The compound’s interaction with its targets and any resulting changes would require further investigation.

Pharmacokinetics

The pharmacokinetic properties of this compound are as follows :

    High gastrointestinal absorption. The compound is BBB permeant, indicating it can cross the blood-brain barrier. It is not a substrate for P-glycoprotein and does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4. Information on the excretion of this compound is not available. These properties impact the bioavailability of the compound, influencing its effectiveness in the body.

Biochemical Analysis

Biochemical Properties

2-Chloro-5,7-difluoroquinazoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme phosphatase CDC25B, where this compound acts as an inhibitor. This inhibition can affect cell cycle regulation and has potential implications in cancer treatment . Additionally, this compound may interact with other biomolecules, altering their conformation and activity, which can lead to changes in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, such as human colon adenocarcinoma (HCT116 and HT29), human gastric cancer (SGC-7901), human lung adenocarcinoma (A549), and human hepatocyte carcinoma (HepG2), this compound exhibits cytotoxic effects, leading to cell death . This compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting cell proliferation, differentiation, and apoptosis. The modulation of these cellular processes by this compound highlights its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the inhibition of phosphatase CDC25B by this compound involves binding to the active site of the enzyme, preventing its interaction with substrates . This inhibition can lead to changes in cell cycle progression and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, further affecting cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, this compound can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound may undergo biotransformation, leading to the formation of metabolites that can have different biological activities. The effects of this compound on metabolic flux and metabolite levels can provide insights into its mechanism of action and potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-difluoroquinazoline typically involves the introduction of chlorine and fluorine atoms into the quinazoline ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable quinazoline precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of 2,4-dichloroquinazoline with potassium fluoride in the presence of a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-difluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

2-Chloro-5,7-difluoroquinazoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinazoline
  • 5,7-Difluoroquinazoline
  • 2,4-Dichloroquinazoline
  • 2,4,5-Trifluoroquinazoline

Comparison

Compared to similar compounds, 2-Chloro-5,7-difluoroquinazoline exhibits unique chemical reactivity and biological activity due to the presence of both chlorine and fluorine atoms. This combination enhances its potential as a versatile building block in medicinal chemistry and material science .

Properties

IUPAC Name

2-chloro-5,7-difluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2N2/c9-8-12-3-5-6(11)1-4(10)2-7(5)13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRQFRDTVPGRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=CN=C(N=C21)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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